![molecular formula C16H19NO2S B451909 Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate CAS No. 438220-53-2](/img/structure/B451909.png)
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate
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Description
Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate is a chemical compound . Unfortunately, there is not much information available about this compound.
Synthesis Analysis
The synthesis of a similar compound was reported in a study . A mixture of 4-hydroxycoumarin, 3,4-dimethylbenzaldehyde, Ethyl cyanoacetate, and 4- (dimethylamino)pyridine (DMAP) in ethanol was refluxed for 2−3 h and then cooled to room temperature .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate are not well-documented . A similar compound’s crystal structure is described in a study , but it does not provide specific physical or chemical properties.Scientific Research Applications
Dye Synthesis and Fabric Dyeing
Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives have been synthesized and evaluated as disperse dyes for polyester fabric dyeing. These compounds produce a range of colors with good levelness and fastness properties on fabric, although they exhibit poor photostability. The dyes have been tested under various conditions, including dyeing with a carrier and under reduced pressure, showing very good wash, perspiration, sublimation, and rub fastness ratings (Iyun et al., 2015).
Fluorescent Properties
Research into the fluorescent properties of Ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate, a related compound, has shown novel fluorescence capabilities. This study provides insights into the potential applications of such compounds in materials science and engineering (Guo Pusheng, 2009).
Antimicrobial Activity
Ethyl 2-amino-5-benzoyl-4-methylthiophene-3-carboxylate, synthesized via a Gewald reaction, served as a key intermediate for creating various thiophene derivatives with promising antimicrobial activities. These compounds have been screened for their effectiveness against a range of microbial strains, highlighting their potential in developing new antimicrobial agents (Abu‐Hashem et al., 2011).
Metal Complexation and Fabric Dyeing
Studies on metal complexation with synthesized disperse dyes derived from thiophene have been conducted. The complexation with copper, cobalt, and zinc enhances the dyeing performance on polyester and nylon fabrics, providing good to excellent fastness properties. This research could pave the way for innovative uses in textile manufacturing (Abolude et al., 2021).
properties
IUPAC Name |
ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S/c1-5-19-16(18)14-13(11(4)20-15(14)17)12-7-6-9(2)10(3)8-12/h6-8H,5,17H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVZJECUEJBBHNI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC(=C(C=C2)C)C)C)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357053 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
438220-53-2 |
Source
|
Record name | ethyl 2-amino-4-(3,4-dimethylphenyl)-5-methylthiophene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70357053 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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